benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Description
This compound is a purino-pyrimidine hybrid with a benzyl ester moiety and a 3-chlorophenyl substituent. Its structural complexity arises from the fused purine-pyrimidine core, which is functionalized with methyl groups at positions 1 and 7, a 2,4-dioxo system, and a 3-chlorophenyl group at position 7.
Properties
CAS No. |
877617-26-0 |
|---|---|
Molecular Formula |
C25H24ClN5O4 |
Molecular Weight |
493.95 |
IUPAC Name |
benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C25H24ClN5O4/c1-16-12-29(19-10-6-9-18(26)11-19)24-27-22-21(30(24)13-16)23(33)31(25(34)28(22)2)14-20(32)35-15-17-7-4-3-5-8-17/h3-11,16H,12-15H2,1-2H3 |
InChI Key |
KLNMHQQMRFBYOR-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C5=CC(=CC=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 477.9 g/mol. The compound features a purine-like structure that is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H20ClN5O4 |
| Molecular Weight | 477.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | DEBYSDIZLCBAOI-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the purine core and subsequent modifications to introduce the benzyl and chlorophenyl groups. Common reagents include strong bases like sodium hydride and solvents such as dimethylformamide (DMF) .
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
Case Study:
A study involving the treatment of human breast cancer cell lines (MDA-MB-231) demonstrated that the compound reduced cell viability significantly at concentrations above 10 µM. The IC50 value was determined to be approximately 15 µM .
Antimicrobial Activity
The compound also displays broad-spectrum antimicrobial activity. It has been tested against several bacterial strains and fungi. The minimal inhibitory concentration (MIC) values were found to be effective at concentrations ranging from 50 to 100 µg/mL for various pathogens .
The proposed mechanism of action includes:
- Enzyme Inhibition: The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Receptor Modulation: It can interact with cellular receptors that regulate apoptosis and proliferation.
- Oxidative Stress Induction: The compound may increase reactive oxygen species (ROS) levels in cancer cells, leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related derivatives from the literature:
Key Observations:
Substituent Effects :
- The 3-chlorophenyl group in the target compound introduces moderate electronegativity compared to the 3,4-dimethylphenyl analog, which is more hydrophobic but less polar .
- Nitro (in compounds 1l and 2d) and bromo (in 2c) substituents significantly increase molecular weight and melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
Ester Moieties :
- The benzyl acetate in the target compound likely improves membrane permeability compared to the diethyl dicarboxylate esters in imidazo-pyridine analogs .
Core Heterocycles: The purino-pyrimidine core (target compound) is structurally distinct from imidazo-pyridine derivatives, which lack the fused purine system. This difference may influence binding affinity in biological targets.
Research Findings and Limitations
- Synthetic Challenges: The target compound’s synthesis likely involves multi-step cyclization and functionalization, similar to methods described for imidazo-pyridine derivatives (e.g., one-pot reactions with malononitrile or cyanoacetate) .
- Biological Activity: No pharmacological data is provided for the target compound or its analogs in the evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
